Teniloxazine maleate, also known as sulfoxazine or sufoxazine, is a pharmaceutical compound primarily developed as an antidepressant. Initially investigated for its neuroprotective and nootropic properties, it has been classified as a selective norepinephrine reuptake inhibitor. The compound is marketed in Japan and has been studied for its efficacy in treating major depressive disorder and cerebrovascular insufficiency.
Teniloxazine maleate falls under the category of psychoanaleptics, specifically selective norepinephrine reuptake inhibitors. Its chemical formula is C₁₆H₁₉NO₂S, with a molar mass of 289.39 g/mol. It acts by selectively inhibiting the reuptake of norepinephrine while exhibiting some selectivity over serotonin and dopamine transporters. Additionally, it antagonizes the 5-HT₂A receptor, contributing to its pharmacological profile .
The synthesis of Teniloxazine maleate can be achieved through various methods:
Alternatively, Teniloxazine can also be synthesized through a base reaction involving 1-[2-(2-thienyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate .
The molecular structure of Teniloxazine maleate features a complex arrangement that includes a morpholine ring and various aromatic groups. The 3D structure can be visualized using molecular modeling software, highlighting its spatial configuration which is crucial for its interaction with biological targets.
Teniloxazine maleate undergoes several chemical reactions that are significant for its pharmacological activity:
The mechanism of action of Teniloxazine maleate primarily revolves around its role as a norepinephrine reuptake inhibitor. By preventing the reabsorption of norepinephrine into presynaptic neurons, it enhances noradrenergic signaling in the brain. This increase in norepinephrine availability is believed to alleviate symptoms associated with depressive disorders.
Additionally, its antagonistic effect on the 5-HT₂A receptor may further enhance mood stabilization by balancing serotonin levels .
Relevant analyses indicate that Teniloxazine maleate has favorable pharmacokinetic properties that support its use as an antidepressant .
Teniloxazine maleate has been primarily studied for its applications in treating major depressive disorder and cerebrovascular insufficiency. Its mechanism as a selective norepinephrine reuptake inhibitor positions it as a potential therapeutic agent for various mood disorders and related neurological conditions. Ongoing research continues to explore its efficacy and safety profile in clinical settings .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3